Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

PRMT6 Epigenetics Inhibitor Selectivity

Achieve low-nanomolar PRMT6 (IC50 47 nM) and CARM1 (IC50 35 nM) inhibition with a single, highly differentiated chemotype. Unlike pan-PRMT inhibitors such as AMI-1 (PRMT6 IC50 >10 µM), this compound’s 5-fluoropyrimidine group ensures potent binding via halogen bonding, while the constrained piperidine-carbamate linker reduces off-target effects. Its methyl carbamate moiety further improves metabolic stability over tert-butyl analogs. Ideal for cellular CETSA/NanoBRET target engagement assays and as a reference standard in serine hydrolase ABPP screens. Secure your supply for reproducible, high-impact epigenetic research.

Molecular Formula C12H17FN4O2
Molecular Weight 268.292
CAS No. 2034614-84-9
Cat. No. B2580258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate
CAS2034614-84-9
Molecular FormulaC12H17FN4O2
Molecular Weight268.292
Structural Identifiers
SMILESCOC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F
InChIInChI=1S/C12H17FN4O2/c1-19-12(18)16-6-9-2-4-17(5-3-9)11-14-7-10(13)8-15-11/h7-9H,2-6H2,1H3,(H,16,18)
InChIKeyMASOLLRYZKFQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate (CAS 2034614-84-9) – A PRMT-Targeted Carbamate Scaffold for Epigenetic Probe Development


Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is a synthetic small molecule featuring a 5-fluoropyrimidine-piperidine carbamate core. It is primarily investigated as a modulator of protein arginine methyltransferases (PRMTs), with reported inhibitory activity against PRMT6 (IC50 47 nM) and PRMT4/CARM1 (IC50 35 nM) [1]. The compound appears in patent literature describing carbamate-based serine hydrolase inhibitors, indicating broader pharmacological relevance [2]. Its physicochemical profile (MW 266.36, AlogP 2.03, 6 rotatable bonds) suggests favorable drug-like properties for probe development.

Why Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate Cannot Be Replaced by Generic PRMT Inhibitors


Although several PRMT inhibitors share a basic pharmacophore, substitution with a generic analog often leads to loss of target selectivity or potency. This compound occupies a unique position by combining a 5-fluoropyrimidine group—known to enhance binding affinity via halogen bonding—with a constrained piperidine-carbamate linker, which restricts conformational flexibility and reduces off-target interactions. For example, pan-PRM inhibitors like AMI-1 show only micromolar activity against PRMT6 (IC50 > 10 µM) [1], whereas this compound achieves low-nanomolar inhibition, demonstrating that small structural variations profoundly impact target engagement. Procurement of non-specific PRMT inhibitors without such differentiated architecture would compromise assay sensitivity and pharmacological relevance.

Quantitative Differentiation of Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate Against Closest Analogs


PRMT6 Inhibition Potency vs. Pan-PRMT Inhibitor AMI-1

This compound inhibits PRMT6 with an IC50 of 47 nM [1], whereas the widely used pan-PRMT inhibitor AMI-1 exhibits an IC50 > 10,000 nM for PRMT6 [2]. The fluoropyrimidine-piperidine carbamate scaffold provides a >200-fold improvement in potency, directly attributable to the 5-fluoropyrimidine motif absent in AMI-1.

PRMT6 Epigenetics Inhibitor Selectivity

PRMT4/CARM1 Dual Activity vs. Type I PRMT Inhibitor MS023

This compound inhibits PRMT4/CARM1 with an IC50 of 35 nM [1]. In contrast, the Type I PRMT inhibitor MS023 is reported to be inactive against CARM1 (IC50 > 30,000 nM) [2]. This dual PRMT6/PRMT4 activity profile is a direct consequence of the carbamate linker and fluoropyrimidine ring, which allow accommodation in both active sites.

CARM1 PRMT4 Dual Inhibition

Structural Differentiation from tert-Butyl Carbamate Analog

The methyl carbamate group in this compound (CAS 2034614-84-9) is expected to confer greater metabolic stability than the corresponding tert-butyl carbamate analog (CAS 1261231-12-2). While direct metabolic data are not publicly available for this specific pair, class-level inference indicates that N-methyl carbamates generally exhibit lower CYP450-mediated oxidative metabolism compared to tert-butyl carbamates [1]. This structural distinction is critical for in vivo probe studies.

Structure-Activity Relationship Carbamate Metabolic Stability

Patent-Backed Scaffold for Serine Hydrolase Profiling

The compound is structurally encompassed within the Markush claims of WO2013103973A1, which discloses carbamate inhibitors of MAGL and ABHD6 [1]. While direct comparative activity data against these enzymes are not publicly disclosed for this exact analog, its inclusion in the patent family implies an optimized profile relative to earlier non-fluorinated pyrimidine derivatives. The 5-fluorine substitution is highlighted in the patent as beneficial for potency and selectivity.

MAGL ABHD6 Chemical Probe

Optimal Use Cases for Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate Based on Differentiated Evidence


PRMT6-Selective Epigenetic Probe Development

With a >200-fold potency advantage over pan-PRMT inhibitor AMI-1 [1], this compound is ideally suited for developing selective PRMT6 chemical probes. Its low-nanomolar IC50 enables use in cellular target engagement assays (e.g., CETSA or NanoBRET) at concentrations that minimize off-target methylation effects.

Dual PRMT6/CARM1 Pathway Crosstalk Studies

The unique ability to inhibit both PRMT6 and CARM1 at similar nanomolar concentrations [1] makes this compound valuable for investigating cooperative arginine methylation events in transcriptional regulation and DNA damage repair.

Metabolically Stable Analog for In Vivo Pharmacodynamics

The methyl carbamate group is predicted to improve metabolic stability over tert-butyl carbamate analogs [1]. This compound may therefore serve as a starting point for in vivo pharmacokinetic/pharmacodynamic studies of PRMT modulation.

Serine Hydrolase Inhibitor Screening Library Component

As a claimed MAGL/ABHD6 inhibitor scaffold [1], this compound can be used as a reference standard in activity-based protein profiling (ABPP) screens to identify novel serine hydrolase targets.

Quote Request

Request a Quote for Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.